
Quinapril-d5 Hydrochloride (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinapril-d5 Hydrochloride (Major) is a deuterated form of Quinapril Hydrochloride, which is an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and congestive heart failure. The deuterated version, Quinapril-d5 Hydrochloride, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Quinapril due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinapril-d5 Hydrochloride involves the incorporation of deuterium atoms into the Quinapril molecule. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield Quinapril tert-butyl ester. This intermediate is then reacted with an acid to yield Quinapril or its hydrochloride salt .
Industrial Production Methods
Industrial production of Quinapril-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
化学反応の分析
Types of Reactions
Quinapril-d5 Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active form, Quinaprilat.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Oxidation and Reduction: Enzymatic reactions in the liver.
Substitution: Various organic solvents and catalysts are used depending on the specific reaction.
Major Products Formed
The primary product formed from the hydrolysis of Quinapril-d5 Hydrochloride is Quinaprilat-d5, which is the active metabolite responsible for its therapeutic effects .
科学的研究の応用
Quinapril-d5 Hydrochloride is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Quinapril.
Metabolic Pathway Analysis: To study the metabolic fate of Quinapril in the body.
Drug Interaction Studies: To investigate potential interactions with other medications.
Biological Research: To explore its effects on various biological systems and pathways
作用機序
Quinapril-d5 Hydrochloride is a prodrug that is converted to its active form, Quinaprilat-d5, in the body. Quinaprilat-d5 inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Quinaprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also reduces aldosterone secretion, which decreases sodium and water retention .
類似化合物との比較
Similar Compounds
Enalapril: Another ACE inhibitor used for hypertension and heart failure.
Lisinopril: A non-sulfhydryl ACE inhibitor similar to Quinapril.
Ramipril: An ACE inhibitor with a longer duration of action.
Uniqueness of Quinapril-d5 Hydrochloride
Quinapril-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .
特性
分子式 |
C25H31ClN2O5 |
|---|---|
分子量 |
480.0 g/mol |
IUPAC名 |
(3S)-2-[2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17?,21-,22+;/m1./s1/i4D,5D,6D,9D,10D; |
InChIキー |
IBBLRJGOOANPTQ-MONXTQHDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)NC(C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H].Cl |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


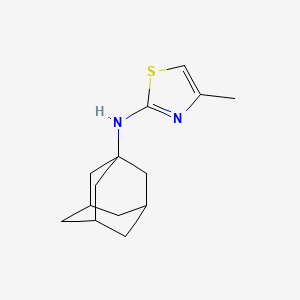

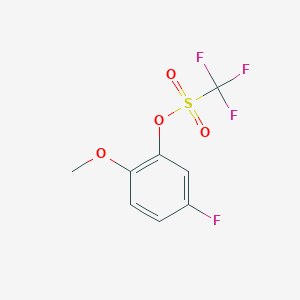
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)
![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)

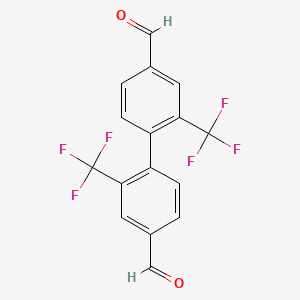
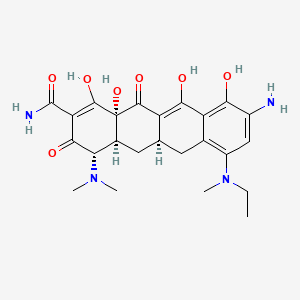
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438956.png)
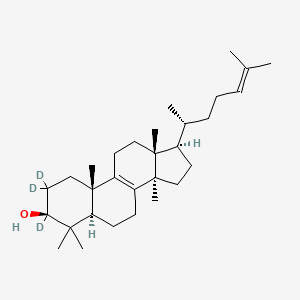
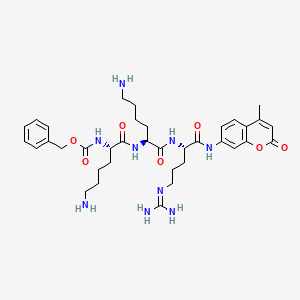

![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)
